methyl 5-methoxy-1H-indole-4-carboxylate
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Overview
Description
Methyl 5-methoxy-1H-indole-4-carboxylate is a substituted indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. They play a crucial role in various biological processes and have been extensively studied for their diverse biological activities .
Mechanism of Action
Target of Action
Methyl 5-methoxy-1H-indole-4-carboxylate, also known as 1H-indole-4-carboxylic acid,5-methoxy-,methyl ester, is a derivative of the indole compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . Generally, these compounds interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Indole derivatives have been found to have diverse biological activities , suggesting that they can have a variety of effects at the molecular and cellular level.
Preparation Methods
Methyl 5-methoxy-1H-indole-4-carboxylate can be synthesized through the esterification of indole-5-carboxylic acid. This reaction typically involves the use of methanol and a strong acid catalyst, such as sulfuric acid, under reflux conditions . Industrial production methods may involve similar esterification processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-methoxy-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-methoxy-1H-indole-4-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 5-methoxy-1H-indole-4-carboxylate can be compared with other indole derivatives, such as:
Methyl indole-5-carboxylate: Similar in structure but lacks the methoxy group at the 5-position.
5-Methoxyindole-2-carboxylic acid: Contains a carboxylic acid group instead of an ester group.
1-Methyl-1H-indole-5-carboxaldehyde: Contains an aldehyde group instead of an ester group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
IUPAC Name |
methyl 5-methoxy-1H-indole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-3-8-7(5-6-12-8)10(9)11(13)15-2/h3-6,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTMJCNNGNANHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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